1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

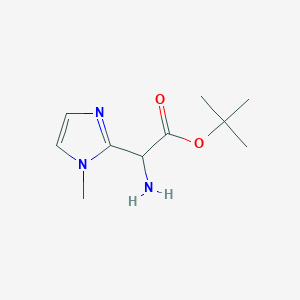

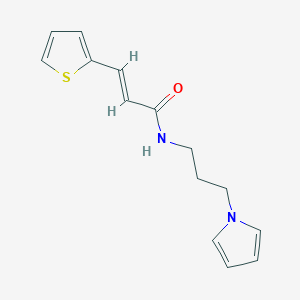

The compound “1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . This compound also contains a trifluoromethylpyridine group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethylpyridine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethylpyridine group enhances the compound’s physicochemical properties .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Pyrrolidine-2,4-dione derivatives, such as the compound , are synthesized through various methods, highlighting the chemical's versatility in forming different derivatives. These compounds are foundational in synthesizing tetramic acids and their derivatives, demonstrating their significant role in chemical synthesis processes. This versatility is crucial for creating a broad range of chemical structures for further research and application in different scientific fields (Mulholland, Foster, & Haydock, 1972).

Chemical Reactivity and Applications

The compound and its derivatives have been utilized in synthesizing Nα-urethane-protected β- and γ-amino acids, showcasing its utility in creating complex molecules with potential biological activities. This "one-pot" synthesis method indicates efficiency and versatility in chemical synthesis, which can be applied in developing new pharmaceuticals or chemical probes for biological research (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).

Inhibitory Properties and Biological Relevance

The compound's structural analogs have been studied as inhibitors of glycolic acid oxidase, a key enzyme involved in metabolic pathways. Such studies highlight the potential of these compounds in therapeutic applications, specifically in conditions where enzyme inhibition can lead to clinical benefits. For instance, inhibitors based on the pyrrolidine-dione structure have shown effectiveness in experimental models, suggesting their potential use in treating diseases related to enzyme dysregulation (Rooney et al., 1983).

Advanced Material Development

Derivatives of this compound have found applications in materials science, such as the development of organic solar cells. The structural attributes of these compounds contribute to their functionality as electron acceptors, indicating their potential in enhancing the efficiency and stability of photovoltaic devices. This application underscores the compound's role beyond biological systems, extending its utility to renewable energy technologies (Gupta et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolidine ring structure have been reported to show activity against ck1γ and ck1ε . The role of these targets is crucial in various cellular processes, including cell division and circadian rhythms.

Mode of Action

It can be inferred from related studies that the compound likely interacts with its targets through a binding mode influenced by the spatial orientation of its substituents and the stereogenicity of carbons . This interaction could lead to changes in the activity of the target proteins, thereby influencing the cellular processes they regulate.

Pharmacokinetics

Compounds with similar structures are often designed with considerations for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These factors can influence the bioavailability of the compound.

Result of Action

Related compounds have shown nanomolar activity against their targets , suggesting that this compound may also have potent effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

1-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O4/c17-16(18,19)10-3-5-20-12(7-10)26-11-4-6-21(8-11)15(25)9-22-13(23)1-2-14(22)24/h3,5,7,11H,1-2,4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSKWTLYDJJOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2745205.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2745208.png)

![5-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)nicotinamide](/img/structure/B2745211.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)

![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)